molecular formula C19H20N2O3 B1397010 ethyl 4-{[(2,3-dihydro-1H-inden-5-yl)carbamoyl]amino}benzoate CAS No. 893009-73-9

ethyl 4-{[(2,3-dihydro-1H-inden-5-yl)carbamoyl]amino}benzoate

Cat. No. B1397010
M. Wt: 324.4 g/mol
InChI Key: OYMZUMNATVNKDA-UHFFFAOYSA-N
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Description

“Ethyl 4-{[(2,3-dihydro-1H-inden-5-yl)carbamoyl]amino}benzoate” is a chemical compound with the CAS Number: 893009-73-9 . It has a molecular weight of 324.38 .


Molecular Structure Analysis

The InChI code for this compound is 1S/C19H20N2O3/c1-2-24-18 (22)14-7-9-16 (10-8-14)20-19 (23)21-17-11-6-13-4-3-5-15 (13)12-17/h6-12H,2-5H2,1H3, (H2,20,21,23) . This code provides a detailed description of the compound’s molecular structure.


Physical And Chemical Properties Analysis

This compound has a melting point range of 212 - 215 degrees Celsius . It is a solid at room temperature .

Scientific Research Applications

Supramolecular Structures

Research by Portilla et al. (2007) delves into the hydrogen-bonded supramolecular structures of related compounds, focusing on their dimensional properties and interactions. The study provides insights into the potential applications of such compounds in the design of new materials with specific molecular configurations and properties (Portilla et al., 2007).

Potential Metabolites Synthesis

Sunthankar et al. (1993) synthesized potential metabolites of closely related compounds, exploring their chemical transformations and developing methods sensitive to their structural intricacies. This research contributes to understanding the metabolic pathways and potential bioactive metabolites of ethyl 4-{[(2,3-dihydro-1H-inden-5-yl)carbamoyl]amino}benzoate (Sunthankar et al., 1993).

Antiplatelet Activity

A study by Chen et al. (2008) on derivatives of ethyl 4-(1-benzyl-1H-indazol-3-yl)benzoate, a structurally similar compound, highlighted its role as a non-peptide protease-activated receptor 4 (PAR4) antagonist. The findings are crucial for developing new antiplatelet agents, suggesting potential therapeutic applications for related compounds (Chen et al., 2008).

Encapsulation for Cosmetic Applications

Research conducted by 황윤균 et al. (2017) focused on the encapsulation of water-insoluble bioactive compounds, including a compound similar to ethyl 4-{[(2,3-dihydro-1H-inden-5-yl)carbamoyl]amino}benzoate, for cosmetic applications. This study explores the use of polymeric microparticles to improve the stability and efficacy of cosmetic compounds, potentially extending to pharmaceutical applications (황윤균 et al., 2017).

Schiff and Mannich Bases Synthesis

Bekircan and Bektaş (2008) explored the synthesis of Schiff and Mannich bases of isatin derivatives with 4-amino-4,5-dihydro-1H-1,2,4-triazole-5-ones, offering a pathway to novel compounds with potential biological activities. This research could inform the development of new drugs and materials based on the structural framework of ethyl 4-{[(2,3-dihydro-1H-inden-5-yl)carbamoyl]amino}benzoate (Bekircan & Bektaş, 2008).

Optical and Nonlinear Properties

A study by Abdullmajed et al. (2021) on the nonlinear optical properties of derived Schiff base compounds provides insights into the electronic and optical characteristics of similar compounds, highlighting their potential in optical limiting and other photonic applications (Abdullmajed et al., 2021).

Safety And Hazards

The compound is labeled with the GHS07 pictogram, indicating that it may be harmful if swallowed, in contact with skin, or if inhaled . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray and washing thoroughly after handling .

properties

IUPAC Name

ethyl 4-(2,3-dihydro-1H-inden-5-ylcarbamoylamino)benzoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H20N2O3/c1-2-24-18(22)14-7-9-16(10-8-14)20-19(23)21-17-11-6-13-4-3-5-15(13)12-17/h6-12H,2-5H2,1H3,(H2,20,21,23)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OYMZUMNATVNKDA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=CC=C(C=C1)NC(=O)NC2=CC3=C(CCC3)C=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H20N2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

324.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

ethyl 4-{[(2,3-dihydro-1H-inden-5-yl)carbamoyl]amino}benzoate

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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